molecular formula C8H13NO B3162443 (1-Furan-2-yl-propyl)-methyl-amine CAS No. 878441-50-0

(1-Furan-2-yl-propyl)-methyl-amine

Cat. No.: B3162443
CAS No.: 878441-50-0
M. Wt: 139.19 g/mol
InChI Key: ZRFHUKXPMWQEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Furan-2-yl-propyl)-methyl-amine: is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Furan-2-yl-propyl)-methyl-amine typically involves the reaction of furan derivatives with appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-Furan-2-yl-propyl)-methyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-Furan-2-yl-propyl)-methyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological molecules. It may also serve as a building block for the synthesis of biologically active compounds .

Medicine: The compound’s structure may be modified to enhance its biological activity and therapeutic potential .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-propyl)-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The furan ring and methylamine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • (2-{[1-(furan-2-yl)propyl]amino}ethyl)urea
  • 1-(1-(furan-2-yl)propyl)hydrazine

Comparison: Compared to (1-Furan-2-yl-propyl)-methyl-amine, these similar compounds have different functional groups attached to the furan ring. For example, (2-{[1-(furan-2-yl)propyl]amino}ethyl)urea contains a urea group, while 1-(1-(furan-2-yl)propyl)hydrazine has a hydrazine group.

Uniqueness: The uniqueness of this compound lies in its specific combination of a furan ring, propyl chain, and methylamine group. This structure provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications .

Properties

IUPAC Name

1-(furan-2-yl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFHUKXPMWQEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Furan-2-yl-propyl)-methyl-amine
Reactant of Route 2
Reactant of Route 2
(1-Furan-2-yl-propyl)-methyl-amine
Reactant of Route 3
Reactant of Route 3
(1-Furan-2-yl-propyl)-methyl-amine
Reactant of Route 4
(1-Furan-2-yl-propyl)-methyl-amine
Reactant of Route 5
(1-Furan-2-yl-propyl)-methyl-amine
Reactant of Route 6
Reactant of Route 6
(1-Furan-2-yl-propyl)-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.